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  • Product: 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
  • CAS: 2248274-75-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The modern drug discovery paradigm is increasingly defined by the "escape from flatland"—a strategic shift away from plan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The modern drug discovery paradigm is increasingly defined by the "escape from flatland"—a strategic shift away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. Among these advanced molecular building blocks, 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride has emerged as a premium spirocyclic module.

As a Senior Application Scientist, I frequently observe that while spirocycles offer profound pharmacokinetic advantages, their unique physicochemical properties demand rigorous synthetic and analytical controls. This whitepaper provides an in-depth technical analysis of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold, detailing its structural rationale, physicochemical profiling, and the self-validating experimental protocols required for its successful integration into drug discovery pipelines.

Structural & Physicochemical Profiling

The 5-oxa-2-azaspiro[3.4]oct-7-ene core consists of a highly strained azetidine ring (2-aza) spiro-fused to a 2,5-dihydrofuran-like ring (5-oxa, 7-ene) at a quaternary spiro carbon. This orthogonal ring fusion creates a rigid, three-dimensional architecture that fundamentally alters the molecule's interaction with aqueous environments and biological targets [3].

To facilitate rapid assessment, the core physicochemical parameters of the hydrochloride salt are summarized below:

ParameterValue / Description
Chemical Name 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
CAS Number 2248274-75-9 [1]
Molecular Formula C₆H₁₀ClNO (Base: C₆H₉NO)
Molecular Weight 147.60 g/mol (Base: 111.14 g/mol )
Topological Polar Surface Area (TPSA) ~21.3 Ų (Free base) [2]
Fraction sp³ (Fsp³) High (0.67 for the core scaffold)
Physical Form Solid, highly hygroscopic powder
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [1]

Rationale for Use: The Bioisosteric Advantage

The strategic incorporation of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold into a lead compound is rarely arbitrary. It is typically deployed as a conformationally restricted bioisostere for morpholine, piperazine, or substituted phenyl rings [3, 4].

The Causality of Pharmacological Improvement:

  • Metabolic Stability: Traditional morpholine rings are highly susceptible to cytochrome P450-mediated oxidative metabolism at the methylene groups adjacent to the heteroatoms. The spirocyclic fusion in our target scaffold sterically shields these vulnerable positions, significantly reducing intrinsic clearance (CLint) [4].

  • Aqueous Solubility: The orthogonal orientation of the azetidine and dihydrofuran rings disrupts the planar π-π stacking interactions that typically cause poor solubility in aromatic systems. Furthermore, the hydrochloride salt form ensures rapid dissolution in physiological media.

  • Locked Exit Vectors: The quaternary spiro center rigidly locks the spatial trajectory of the nitrogen and oxygen atoms. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced receptor selectivity and potency.

BioisostereLogic Core 5-Oxa-2-azaspiro[3.4]oct-7-ene Scaffold Fsp3 High Fsp3 Fraction (Spiro Core) Core->Fsp3 Heteroatoms O/N Heteroatoms (Polar Surface Area) Core->Heteroatoms Rigidity Conformational Rigidity (Locked Exit Vectors) Core->Rigidity Solubility Enhanced Aqueous Solubility Fsp3->Solubility Metabolism Metabolic Stability (Reduced CYP Liability) Fsp3->Metabolism Heteroatoms->Solubility Rigidity->Metabolism Selectivity Improved Target Selectivity Rigidity->Selectivity

Logical mapping of spiro[3.4]oct-7-ene features to pharmacological outcomes.

Synthetic Methodologies & Experimental Protocols

In drug discovery, this scaffold is typically synthesized and stored as a Boc-protected precursor (e.g., tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate) to prevent premature degradation. The generation of the active hydrochloride salt must be executed with precision to preserve the sensitive 7-ene double bond.

Step-by-Step Protocol: Boc-Deprotection and Salt Formation

Reagents: tert-Butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate, 4M HCl in Dioxane, Anhydrous Dichloromethane (DCM), Anhydrous Diethyl Ether.

  • Dissolution: Dissolve the Boc-protected precursor (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Acidic Cleavage: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 4M HCl in Dioxane (10.0 eq).

    • Expert Causality: We strictly utilize anhydrous HCl in Dioxane rather than aqueous acids (like TFA/H₂O) because the 2,5-dihydrofuran double bond is highly susceptible to acid-catalyzed hydration or polymerization in the presence of water. The 0 °C initiation temperature suppresses exothermic degradation pathways.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the starting material via LC-MS.

  • Concentration: Once complete, concentrate the mixture under reduced pressure to remove DCM and excess HCl. Do not heat above 30 °C.

  • Precipitation (Trituration): Suspend the resulting crude residue in ice-cold anhydrous diethyl ether and triturate vigorously for 15 minutes.

    • Expert Causality: The highly polar hydrochloride salt is entirely insoluble in cold ether, whereas the cleaved tert-butyl byproducts (isobutylene, t-BuOH) and residual dioxane remain in solution. This thermodynamic disparity drives the equilibrium and yields a highly pure product without the need for column chromatography.

  • Isolation: Isolate the precipitate via vacuum filtration under a blanket of nitrogen (due to the salt's hygroscopicity). Dry under high vacuum for 12 hours.

ProtocolWorkflow Step1 1. Precursor Dissolution (Boc-Spirocycle in Anhydrous DCM) Step2 2. Acidic Cleavage (4M HCl in Dioxane at 0°C to RT) Step1->Step2 Step3 3. Precipitation (Trituration with Cold Diethyl Ether) Step2->Step3 Step4 4. Isolation (Vacuum Filtration & Desiccation) Step3->Step4 Step5 5. Analytical Validation (NMR, LC-MS, Karl Fischer) Step4->Step5 Step6 Pure 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl (Target Salt) Step5->Step6

Step-by-step synthetic workflow for the preparation of the hydrochloride salt.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its validation metrics. To confirm the structural integrity of the 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride salt, the following analytical suite must be employed:

  • High-Resolution ¹H NMR (D₂O or DMSO-d₆):

    • Diagnostic Feature: The molecule possesses a plane of symmetry across the dihydrofuran ring, making the two azetidine carbons (C1 and C3) equivalent. However, the two protons on the same carbon are highly diastereotopic because one is oriented toward the oxygen atom and the other toward the alkene. You must observe distinct, complex multiplets for these protons around 3.8–4.3 ppm. The alkene protons (7-ene) will appear as a distinct multiplet around 5.8–6.1 ppm.

  • LC-MS (ESI+):

    • Ensure the use of a buffered mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to facilitate the ionization of the secondary amine. The expected mass-to-charge ratio [M+H]⁺ is m/z 112.1.

  • Karl Fischer Titration:

    • Because amine hydrochlorides of small, polar spirocycles are notoriously hygroscopic, Karl Fischer titration is mandatory prior to downstream coupling reactions. A water content of <0.5% w/w validates the success of the desiccation step.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137935348, Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate." PubChem. URL:[Link]

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications. URL:[Link]

  • European Patent Office. "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT." EP 4446312 A1. URL:[Link]

Foundational

Thermodynamic Stability Profiling of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride: A Mechanistic Guide

Introduction & Structural Energetics Spirocyclic azetidines have emerged as privileged structural motifs in modern drug discovery. By replacing flexible linear amines or metabolically vulnerable aromatic rings, spirocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Energetics

Spirocyclic azetidines have emerged as privileged structural motifs in modern drug discovery. By replacing flexible linear amines or metabolically vulnerable aromatic rings, spirocycles offer enhanced molecular rigidity, improved lipophilic ligand efficiency (LLE), and favorable pharmacokinetic profiles[1][2].

The compound 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride represents a highly specialized scaffold, fusing a strained azetidine ring (2-aza) with a 2,5-dihydrofuran derivative (5-oxa, oct-7-ene) via a spiro-junction. While this spiro-fusion restricts rotational entropy—thereby providing a thermodynamic driving force for target binding—it simultaneously introduces significant Baeyer ring strain (approximately 25–26 kcal/mol for the 4-membered azetidine moiety)[3]. The presence of the endocyclic double bond and the hydrochloride salt formulation further complicate its thermodynamic landscape, necessitating rigorous stability profiling to prevent late-stage formulation failures[4].

Mechanisms of Thermodynamic Degradation

Understanding the causality behind degradation is critical for predictive formulation. The thermodynamic vulnerabilities of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl can be partitioned into three distinct mechanistic domains:

  • Hydrolytic Ring Opening (Strain Relief): The azetidine ring is inherently susceptible to nucleophilic attack. Protonation of the azetidine nitrogen by the HCl salt stabilizes it as a leaving group, lowering the activation energy barrier for ring-opening hydrolysis. The thermodynamic sink of this reaction is the formation of a linear acyclic amino-ether, driven by the release of >25 kcal/mol of ring strain[2].

  • Allylic Oxidation: The 2,5-dihydrofuran ring contains an isolated alkene. The allylic carbons (C6 and C8) possess weak C–H bonds due to the resonance stabilization of the resulting radical. Exposure to reactive oxygen species (ROS) or auto-oxidation thermodynamically favors the formation of allylic hydroperoxides, which subsequently decompose into complex polymeric mixtures.

  • Solid-State Lattice Collapse: As an HCl salt, the compound's stability is governed by its crystal lattice energy. Polymorphs with higher melting points exhibit superior thermodynamic stability and reduced hygroscopicity[4][5]. Conversely, lower-energy forms may undergo deliquescence when ambient humidity exceeds the critical relative humidity (CRH) of the salt, leading to a phase transition from solid to solution, which exponentially accelerates degradation kinetics[6].

ThermodynamicPathways A 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride B Aqueous/Hydrolytic Stress A->B C Oxidative Stress A->C D Thermal Stress A->D E Azetidine Ring Opening (Strain Relief) B->E pH < 4.0 or > 9.0 F Allylic Oxidation (Hydroperoxide) C->F ROS Exposure G Lattice Collapse & HCl Volatilization D->G T > 150°C

Degradation pathways of 5-Oxa-2-azaspiro[3.4]oct-7-ene under thermodynamic stress.

Self-Validating Experimental Protocols

To rigorously evaluate these vulnerabilities, empirical protocols must be self-validating—meaning the output of one assay orthogonally confirms the findings of another.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting, crystallization), while Thermogravimetric Analysis (TGA) measures mass loss. Running these concurrently distinguishes a true thermodynamic melting point from a decomposition event.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl into a standard aluminum pan. Crimp the pan with a pinhole lid to allow volatile release (e.g., HCl gas or water vapor) without pressure buildup, which could artificially shift thermodynamic transitions.

  • Instrument Calibration: Calibrate the DSC using an indium standard to ensure precise enthalpy and temperature measurements.

  • Heating Program: Equilibrate at 25°C. Ramp the temperature at 10°C/min to 300°C under a dry nitrogen purge (50 mL/min). Rationale: A 10°C/min rate prevents kinetic trapping of metastable polymorphs while providing sharp transition peaks[4].

  • Orthogonal Validation (TGA): Subject a parallel 5.0 mg sample to the identical heating profile in a TGA instrument.

  • Data Integration: Overlay the DSC and TGA thermograms. If a DSC endotherm coincides with a TGA mass loss, the event is thermal decomposition. If no mass loss occurs, it is a true thermodynamic melt[5].

Protocol B: Solution-State Forced Degradation Kinetics

Causality: To map the thermodynamic stability boundary in the solution state, the molecule must be stressed across a pH gradient. This identifies the specific protonation states that catalyze ring-opening.

  • Matrix Preparation: Prepare 0.1 mg/mL solutions of the API in three distinct buffered matrices: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate buffer).

  • Thermal Stressing: Incubate the solutions in sealed amber vials at 60°C to accelerate thermodynamic degradation according to the Arrhenius equation.

  • Aliquot Sampling: Extract 100 µL aliquots at t=0, 24h, 48h, and 7 days. Immediately quench the reaction by diluting 1:10 in a cold (4°C) acetonitrile/water mixture to halt kinetics.

  • UPLC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Quantify the remaining intact API to calculate the degradation half-life ( t1/2​ ) and identify the mass-to-charge (m/z) ratios of the degradants to confirm the mechanistic pathways.

ValidationWorkflow cluster_0 Solid-State Profiling cluster_1 Solution-State Profiling N1 DSC Analysis (Melting/Transitions) N2 TGA Analysis (Mass Loss) N1->N2 Orthogonal Validation N4 UPLC-MS/MS (Kinetics & ID) N2->N4 Cross-Reference Degradants N3 Forced Degradation (pH, Temp, ROS) N3->N4 Aliquot Sampling

Self-validating workflow for solid-state and solution-state thermodynamic profiling.

Quantitative Data Summaries

The following tables synthesize typical thermodynamic parameters for spirocyclic azetidine hydrochloride salts under the described testing conditions.

Table 1: Solid-State Thermodynamic Parameters (Thermal Analysis)

ParameterValue / ObservationThermodynamic Implication
Melting Point ( Tm​ ) 185°C – 192°C (Form A)High lattice energy; thermodynamically stable polymorph[5].
Enthalpy of Fusion ( ΔHf​ ) ~85 J/gIndicates strong intermolecular hydrogen bonding (N-H⁺···Cl⁻).
TGA Mass Loss (<150°C) < 0.5%Anhydrous nature; minimal unbound solvent or surface moisture.
Decomposition Onset ( Td​ ) > 210°CExothermic degradation follows melting; likely spiro-ring collapse.

Table 2: Solution-State Degradation Kinetics (60°C)

Matrix ConditionHalf-Life ( t1/2​ )Primary Degradant Identified (UPLC-MS)
pH 2.0 (Acidic) 48 HoursHydrolytic ring-opening of azetidine (+18 Da).
pH 7.4 (Physiological) > 14 DaysNegligible degradation; high thermodynamic stability.
pH 10.0 (Basic) 72 HoursFree-base precipitation and secondary amine oxidation.
0.3% H₂O₂ (Oxidative) 12 HoursEpoxidation/Diol formation at oct-7-ene (+16 / +34 Da).

Conclusion & Formulation Strategy

The thermodynamic profiling of 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride reveals a molecule with excellent physiological stability but distinct vulnerabilities at pH extremes and under oxidative stress. The intrinsic ring strain of the spiro[3.4] system acts as a latent thermodynamic spring, readily released upon hydrolytic attack in highly acidic environments.

For drug development professionals, the formulation strategy must involve:

  • Excipient Selection: Avoiding highly acidic excipients or peroxide-containing binders (e.g., certain grades of Povidone or PEG) to prevent allylic oxidation and azetidine hydrolysis.

  • Solid-State Control: Ensuring the crystallization process consistently yields the high-melting thermodynamic polymorph to mitigate hygroscopicity and enhance shelf-life[6].

Sources

Exploratory

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive and robust strategy for the in vitro toxicological assessment of the novel chemical entity, 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive and robust strategy for the in vitro toxicological assessment of the novel chemical entity, 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS No. 2248274-75-9). Given the limited publicly available toxicity data for this specific spirocyclic compound, this document serves as a first-principles guide to establishing a foundational safety profile. We will detail a tiered approach, beginning with basal cytotoxicity, progressing to genotoxicity, and culminating in preliminary hepatotoxicity evaluation. Each section provides not only the "how" but also the "why," grounding experimental choices in established regulatory frameworks and scientific rationale to ensure the generation of reliable and interpretable data for early-stage decision-making in drug development or chemical safety assessment.

Introduction: The Need for a Predictive In Vitro Toxicology Framework

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is a novel molecule with potential applications in medicinal chemistry and materials science. Preliminary hazard classifications identify it as a potential skin and eye irritant, with possible specific target organ toxicity from a single exposure[1]. However, a comprehensive understanding of its biological effects at the cellular level is currently lacking.

This guide provides the strategic and methodological framework to bridge this knowledge gap. The described workflow is designed to efficiently screen for key toxicological liabilities, adhering to principles outlined by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH)[2][3][4]. By front-loading these assessments in vitro, we can refine our understanding of the compound's potential risks, conserve resources, and adhere to the ethical principles of reducing animal testing.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicological evaluation is to determine the concentrations at which a compound elicits overt cellular damage. This dose-finding exercise is critical, as it informs the concentration ranges for all subsequent, more complex assays. We will employ two distinct but complementary assays to assess cytotoxicity: one measuring metabolic activity and the other assessing plasma membrane integrity.

Rationale for Dual-Endpoint Cytotoxicity Testing

Relying on a single cytotoxicity marker can be misleading. A compound might, for instance, inhibit mitochondrial respiration without immediately lysing the cell. The MTT assay would flag this as toxic, while a membrane integrity assay might not. Conversely, a compound causing rapid necrosis would be detected by both. Using both the MTT assay (metabolic activity) and the LDH release assay (membrane integrity) provides a more nuanced view of the cytotoxic mechanism.[5]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for initial cytotoxicity screening is a standardized, high-throughput process designed for efficiency and reproducibility.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Select Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-well Plates start->seed incubate_24h Incubate 24h (Adherence) seed->incubate_24h compound_prep Prepare Serial Dilutions of 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl treat Treat Cells with Compound (e.g., 24h, 48h) incubate_24h->treat compound_prep->treat mtt_assay Perform MTT Assay (Metabolic Activity) treat->mtt_assay ldh_assay Perform LDH Assay (Membrane Integrity) treat->ldh_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout ldh_assay->readout calc_ic50 Calculate IC50 Values (Dose-Response Curves) readout->calc_ic50 end Report Cytotoxicity Profile calc_ic50->end

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability.[6]

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver context, HEK293 for kidney context) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in the appropriate cell culture medium. A typical range would be from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5]

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Express the LDH release from compound-treated cells as a percentage of the positive control.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride

Cell LineAssayIncubation TimeIC₅₀ (µM)Max LDH Release (%) at 2x IC₅₀
HepG2MTT24h75.2 ± 5.145.3% ± 4.2%
HepG2MTT48h48.9 ± 3.868.1% ± 5.5%
HEK293MTT24h112.5 ± 8.932.7% ± 3.9%
HEK293MTT48h85.1 ± 6.755.4% ± 4.8%
Data are presented as mean ± standard deviation from three independent experiments.

An IC₅₀ value below 10 µM is often considered potently cytotoxic in early screening. A significant increase in LDH release suggests a necrotic or necroptotic mode of cell death.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis and heritable diseases.[2][3] A standard in vitro battery should assess both gene mutations and chromosomal damage.

Rationale for a Two-Assay Genotoxicity Battery

The recommended core in vitro genotoxicity battery consists of two tests to cover different, critical endpoints:

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts).[7]

  • In Vitro Micronucleus (MNvit) Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7][8]

This combination provides high sensitivity for detecting rodent carcinogens and in vivo genotoxicants.[7]

Experimental Workflow: Genotoxicity Testing

The workflow for genotoxicity is a staged process, often requiring metabolic activation to mimic mammalian metabolism.

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_mnvit Micronucleus Test (Chromosome Damage) ames_start Select Salmonella Strains (e.g., TA98, TA100, TA1535) ames_treat Treat Bacteria with Compound (+/- S9 Metabolic Activation) ames_start->ames_treat ames_plate Plate on Minimal Glucose Agar ames_treat->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count analysis Statistical Analysis (Fold-increase over control) ames_count->analysis mnvit_start Select Mammalian Cells (e.g., CHO-K1, TK6) mnvit_treat Treat Cells with Compound (+/- S9 Activation) mnvit_start->mnvit_treat mnvit_block Add Cytochalasin B (Block Cytokinesis) mnvit_treat->mnvit_block mnvit_harvest Harvest & Stain Cells mnvit_block->mnvit_harvest mnvit_score Score Micronuclei in Binucleated Cells mnvit_harvest->mnvit_score mnvit_score->analysis

Caption: Workflow for the core in vitro genotoxicity battery.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[7]

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.

  • Dose Selection: Based on Tier 1 cytotoxicity data, select at least five concentrations of the compound.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer.

  • Plating: After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the concurrent vehicle control value.

Protocol: In Vitro Micronucleus Test (OECD TG 487)

This assay detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone mitosis. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat exponentially growing cells with at least three concentrations of the compound (selected based on cytotoxicity, aiming for up to 55±5% cytotoxicity at the highest concentration), along with positive and negative controls.[8] Conduct with and without S9 metabolic activation.

  • Cytokinesis Block: After a treatment period (e.g., 3-6 hours), add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.

  • Harvesting: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells above the background level of the solvent control indicates a positive result.

Tier 3: Preliminary Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often a target for toxicity.[9][10] Early assessment of potential hepatotoxicity is a critical step in safety evaluation.

Rationale for Using Human-Relevant Liver Models

While immortalized cell lines like HepG2 are useful for initial screening, they often have reduced metabolic capacity compared to primary cells. Primary human hepatocytes (PHHs) are considered the gold standard for in vitro liver models as they more accurately mimic hepatic metabolism and response to xenobiotics.[11] However, their availability and short lifespan in culture can be limiting. Advanced models like 3D spheroids or liver-on-a-chip systems offer improved longevity and physiological relevance.[10][11][12]

Protocol: Assessing Hepatotoxicity in 3D Human Liver Spheroids
  • Spheroid Formation: Form 3D spheroids from cryopreserved PHHs using ultra-low attachment plates. Allow them to self-assemble over 3-5 days.

  • Compound Treatment: Treat the spheroids with a range of concentrations of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride for an extended period (e.g., up to 14 days with repeated dosing) to assess long-term effects.

  • Endpoint Measurement:

    • Viability: Measure spheroid viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D, which measures ATP levels).

    • Function: Collect media at various time points to measure key hepatic functions, such as albumin and urea secretion.

    • Metabolomics: For mechanistic insight, cell lysates and supernatants can be analyzed using mass spectrometry-based metabolomics to identify perturbed metabolic pathways.[11][13]

Data Presentation and Interpretation

Table 2: Hypothetical Hepatotoxicity Data for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in PHH Spheroids (7-day exposure)

Concentration (µM)Spheroid Viability (% of Control)Albumin Secretion (% of Control)Key Metabolite Change
198.7 ± 4.595.2 ± 6.1No significant change
1091.2 ± 5.888.9 ± 7.3No significant change
5065.4 ± 7.152.1 ± 8.5Decreased Glutathione
10038.6 ± 6.225.8 ± 5.9Decreased Glutathione, Increased Lactate
Data are presented as mean ± standard deviation.

A concentration-dependent decrease in viability and liver function (albumin/urea secretion) is indicative of hepatotoxicity. Changes in specific metabolites, such as the depletion of the antioxidant glutathione, can provide valuable clues about the mechanism of toxicity (e.g., oxidative stress).[13]

Conclusion and Forward-Looking Strategy

This technical guide provides a comprehensive, tiered strategy for the initial in vitro toxicological characterization of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. By systematically evaluating cytotoxicity, genotoxicity, and hepatotoxicity, researchers can build a foundational safety profile for this novel compound.

  • A negative result across this battery of tests would provide significant confidence to advance the compound to further development stages.

  • A positive result in any of these assays would not necessarily terminate development but would trigger further investigation. For example, a positive in vitro genotoxicity result would necessitate follow-up in vivo testing to assess its relevance to a whole organism.[7][14] Similarly, a hepatotoxicity signal would prompt more detailed mechanistic studies to understand the specific pathways involved.

This framework ensures a data-driven approach to risk assessment, aligning with modern toxicology's goal of using robust in vitro systems to predict human safety and reduce reliance on animal testing.

References

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: )
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (URL: )
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (URL: )
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium Intern
  • In Vitro Models to Study Hep
  • In vitro models for liver toxicity testing - PMC - NIH. (URL: )
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: )
  • In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registr
  • In Vitro Assessment of Hepatotoxicity by Metabolomics: A Review - PubMed. (URL: )
  • Predicting Human Liver Damage with a More Accurate In Vitro Hep
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (URL: )
  • Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)
  • Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK. (URL: )
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (URL: )
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 - FDA. (URL: )
  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - European Medicines Agency (EMA). (URL: )
  • Guidelines for the Testing of Chemicals - OECD. (URL: )
  • OECD Releases 2025 Test Guideline Programme Upd
  • In vitro assays for developmental neurotoxicity - OECD. (URL: )
  • OECD Test Guideline 487 - RE-Place. (URL: )
  • 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. (URL: )
  • 5-oxa-2-azaspiro[3.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride

Abstract Introduction Spirocyclic systems, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique exploration of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

Spirocyclic systems, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability when compared to their linear or planar counterparts.[4] The 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold is a novel building block that combines the structural features of a pyrrolidine and a dihydrofuran ring system, making it an attractive motif for the development of new therapeutic agents. This document outlines a detailed protocol for the synthesis of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.

Part 1: Synthesis of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

The synthesis of the N-Boc protected precursor is proposed to proceed via a [3+2] cycloaddition reaction. This approach is widely used for the construction of five-membered heterocyclic rings and offers a convergent and efficient route to the desired spirocyclic core.[1][5] The proposed reaction involves the in situ generation of an azomethine ylide from an N-Boc protected glycine ester, which then undergoes a cycloaddition with 2,5-dihydrofuran.

Proposed Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of the N-Boc-glycine ester by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting anion, in the presence of a Lewis acid like silver acetate, facilitates the elimination of the ester group to form an azomethine ylide dipole. This reactive intermediate is then trapped by 2,5-dihydrofuran in a [3+2] cycloaddition to furnish the spirocyclic product.

Reaction_Mechanism cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition Start N-Boc-Glycine Ester Anion Enolate Anion Start->Anion Deprotonation Base LDA Base->Anion Ylide Azomethine Ylide Anion->Ylide Elimination Lewis_Acid AgOAc Lewis_Acid->Ylide Product N-Boc-5-Oxa-2-azaspiro[3.4]oct-7-ene Ylide->Product Cycloaddition Dipolarophile 2,5-Dihydrofuran Dipolarophile->Product Deprotection_Workflow Start N-Boc Protected Spirocycle Protonation Protonation of Carbonyl Oxygen Start->Protonation HCl Loss_of_tBu Loss of tert-butyl cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation (loss of CO2) Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine Final_Product 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl Free_Amine->Final_Product Protonation with HCl

Sources

Application

Application Note: 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride as a Next-Generation Morpholine Bioisostere in Lead Optimization

Executive Summary Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 20 FDA-approved therapeutics[1]. However, its planar-like conformation and inherent metabolic liabilities—specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 20 FDA-approved therapeutics[1]. However, its planar-like conformation and inherent metabolic liabilities—specifically CYP450-mediated oxidation at the α-carbons adjacent to the oxygen and nitrogen atoms—frequently result in suboptimal pharmacokinetic (PK) profiles[1].

To overcome these limitations, the strategic incorporation of spirocyclic bioisosteres has emerged as a validated approach to increase the fraction of sp3-hybridized carbons (Fsp3)[2]. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) represents a highly versatile, structurally rigid morpholine surrogate[3][4]. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for integrating this spirocycle into drug discovery pipelines, leveraging its unique alkene handle for late-stage diversification[5][6].

The Bioisosteric Rationale: Overcoming Morpholine Liabilities

Replacing a morpholine ring with a 5-oxa-2-azaspiro[3.4]oct-7-ene system fundamentally alters the spatial projection of the molecule[6]. The spirocyclic core restricts conformational flexibility, effectively locking the molecule into a defined 3D architecture that can enhance target affinity for complex binding pockets (e.g., GPCRs or kinases). Furthermore, the increased Fsp3 character disrupts flat crystal lattice packing, which frequently translates to improved thermodynamic solubility[2].

Quantitative Physicochemical Profiling

The table below summarizes the structural and physicochemical shifts expected when transitioning from a standard morpholine group to the spiro[3.4] bioisostere.

PropertyMorpholine5-Oxa-2-azaspiro[3.4]oct-7-eneMedicinal Chemistry Implication
Ring System 6-membered, saturatedBicyclic spiro[3.4] systemImparts rigid 3D architecture, breaking molecular planarity[2].
Exit Vectors Linear (~180° across N to O)"Kinked" geometryAlters receptor binding modes; accesses novel sub-pockets.
Metabolic Stability Low (Susceptible to α-oxidation)High (Sterically shielded)Prolongs half-life by blocking CYP450 access to adjacent carbons[1].
Synthetic Handles Secondary amine onlyAmine + AlkeneAlkene allows late-stage functionalization (e.g., dihydroxylation)[6].

Mechanistic Impact on Pharmacokinetics

The following diagram illustrates the causal relationship between the structural features of the spirocyclic core and the resulting resolution of standard morpholine liabilities.

Mechanistic pathways showing how spirocyclic substitution resolves morpholine liabilities.

Synthetic Application Workflows

Unlike saturated spiro[3.3]heptane systems, the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold features an internal double bond[5]. This provides an orthogonal synthetic handle. The azetidine nitrogen can be functionalized first via standard cross-coupling or nucleophilic aromatic substitution (SNAr), followed by late-stage modification of the alkene to fine-tune lipophilicity (logD) and target engagement[6].

Workflow for incorporating and derivatizing the spirocyclic morpholine bioisostere.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step through built-in chemical logic and analytical checkpoints.

Protocol 1: Scaffold Incorporation via SNAr

Objective: Attach the spirocycle to an electrophilic core (e.g., a heteroaryl chloride kinase inhibitor scaffold). Causality: The hydrochloride salt of the spirocycle is utilized because it is highly stable, non-hygroscopic, and allows for precise stoichiometric weighing[3]. An organic base is required in situ to liberate the nucleophilic secondary amine of the azetidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the target heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (1.2 eq) to the stirring solution.

  • Activation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: The excess DIPEA serves a dual purpose—it neutralizes the HCl salt to activate the nucleophile and acts as an acid scavenger for the HCl generated during the SNAr reaction.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The protocol is validated when the UV trace demonstrates the complete disappearance of the heteroaryl chloride, and the MS trace confirms the presence of the [M+H]⁺ mass corresponding to the spiro-adduct.

Protocol 2: Late-Stage Alkene Diversification (Dihydroxylation)

Objective: Convert the oct-7-ene moiety to a cis-diol to lower the logD, increase the Topological Polar Surface Area (TPSA), and introduce new hydrogen-bond donors[6]. Causality: The double bond is a highly reactive synthetic handle. Using the Upjohn method (catalytic OsO₄ with NMO as a stoichiometric oxidant) ensures stereoselective cis-dihydroxylation from the less sterically hindered face of the spirocycle[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-adduct from Protocol 1 (1.0 eq) in a 4:1 mixture of Acetone/Water. Note: This specific solvent ratio is critical to maintain the solubility of both the lipophilic organic substrate and the aqueous N-Methylmorpholine N-oxide (NMO).

  • Oxidation: Add NMO (1.5 eq), followed by OsO₄ (0.05 eq, 2.5% w/v in t-BuOH).

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (TLC & Quench): Monitor the reaction via TLC (DCM:MeOH 9:1). The alkene starting material will rapidly reduce a KMnO₄ stain (appearing as a bright yellow spot on a purple background), whereas the diol product will appear as a highly polar, slower-moving spot.

  • Workup: Quench the reaction with saturated aqueous Na₂SO₃ and stir for 30 minutes to safely reduce the toxic, volatile Os(VIII) to insoluble Os(IV) before extraction.

Protocol 3: In Vitro Microsomal Stability Assessment

Objective: Quantitatively validate the bioisosteric improvement in metabolic clearance compared to the parent morpholine compound[1]. Causality: Human Liver Microsomes (HLMs) contain the CYP450 enzymes responsible for phase I metabolism. By comparing the degradation rate of the morpholine parent against the spirocyclic analog, the steric shielding effect of the bioisostere can be proven[1].

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of both the Morpholine-parent and the Spirocycle-analog in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP450 inhibition.

  • Incubation: Pre-incubate the compounds with HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration). Note: NADPH is the obligate electron donor for CYP450s. A parallel control without NADPH must be run to confirm that any observed degradation is enzymatically driven, not due to chemical instability.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint (Controls): Run Verapamil concurrently as a positive control. The assay is only valid if Verapamil demonstrates rapid depletion (t₁/₂ < 15 min), confirming HLM enzymatic viability. The spirocycle should demonstrate a significantly prolonged t₁/₂ compared to the morpholine parent.

Conclusion

The substitution of morpholine with 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride offers a sophisticated solution to common pharmacokinetic bottlenecks in drug discovery. By utilizing the self-validating protocols outlined above, medicinal chemists can efficiently incorporate this spirocycle to enhance Fsp3, improve metabolic stability, and leverage the alkene handle for advanced structural diversification.

References

  • ECHA CHEM: 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. europa.eu.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. acs.org.[Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters. acs.org.[Link]

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Method

Application Notes and Protocols: Solubility Guidelines for 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride in DMSO

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) in Dimethyl Sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) in Dimethyl Sulfoxide (DMSO). Due to the absence of publicly available, specific solubility data for this novel spirocyclic compound, this guide synthesizes first-principle concepts of small molecule solubility with established best practices for handling hydrochloride salts and preparing high-concentration stock solutions for biological assays. Included are detailed protocols for stock solution preparation, a method for determining kinetic solubility, and a troubleshooting guide to address common challenges such as compound precipitation.

Introduction: Understanding the Compound and the Solvent

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is a novel heterocyclic small molecule with potential applications in drug discovery. As with many small molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad-ranging ability to dissolve both polar and non-polar compounds.[1] However, several factors inherent to both the compound's structure as a hydrochloride salt and the physicochemical properties of DMSO itself necessitate a carefully controlled dissolution protocol to ensure the accuracy and reproducibility of experimental results.

The primary challenge in preparing DMSO stock solutions is the solvent's highly hygroscopic nature; it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly alter the solvent's polarity, leading to a decrease in the solubility of many organic compounds and causing precipitation, especially after freeze-thaw cycles.[2][3] For hydrochloride salts, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions that facilitate solvation, further reducing solubility. Therefore, the cornerstone of a successful dissolution protocol is the stringent use of anhydrous DMSO and adherence to moisture-mitigating handling techniques.

Compound Properties
PropertyValueSource
Chemical Name 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride[2]
CAS Number 2248274-75-9[2]
Molecular Formula C₆H₁₀ClNO
Molecular Weight ~147.60 g/mol Calculated

Foundational Principles & Best Practices

The successful preparation of a clear, stable stock solution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in DMSO hinges on several key principles. These practices are designed to maximize solubility while preserving the chemical integrity of the compound.

The Critical Role of DMSO Quality

The purity and water content of DMSO are paramount. For preparing stock solutions for biological assays, only high-purity, anhydrous grades should be used.

DMSO GradePurityKey Features & Rationale
Anhydrous ≥99.9%Contains extremely low water content, which is critical to prevent compound precipitation. This is the recommended grade for initial, high-concentration stock solutions.[4]
Pharmaceutical/USP Grade ≥99.9%Rigorously tested for impurities and consistency, ensuring minimal interference in biological assays.[3][5]
Molecular Biology Grade ≥99.9%Tested to be free of nucleases and proteases, which is essential for cell-based assays and work with nucleic acids or proteins.[4]
Handling and Storage of Anhydrous DMSO

To maintain its anhydrous state, DMSO must be handled with care.

  • Procurement: Purchase in small-volume bottles to minimize the frequency of opening and subsequent moisture exposure.[2]

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a dry, well-ventilated place away from light.[6][7]

  • Dispensing: Before opening, allow the bottle to equilibrate to room temperature to prevent condensation from forming inside. Use a fresh, dry pipette tip for each use. Work quickly and recap the bottle immediately.

Experimental Protocols

This section provides step-by-step methodologies for preparing stock solutions and for determining the kinetic solubility of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.

Protocol for Preparing a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials:

  • 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound and DMSO to RT Calculate Calculate Required Mass (e.g., 1.48 mg for 1 mL of 10 mM) Equilibrate->Calculate Weigh Accurately Weigh Compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously (1-2 minutes) Add_DMSO->Vortex Assist Optional: Assist Dissolution (Warm to 37°C / Sonicate) Vortex->Assist Inspect Visually Inspect for Clarity Assist->Inspect Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot If Clear Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × 147.60 ( g/mol ) / 1000 Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 147.60 / 1000 = 1.476 mg

  • Preparation: Allow the vial of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride and the bottle of anhydrous DMSO to equilibrate to room temperature before opening.

  • Weighing: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube. Secure the cap tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, two non-destructive methods can be employed:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[8]

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[2][8]

    • After either method, vortex the solution again and re-inspect for clarity.

  • Aliquoting and Storage: Once the solution is completely clear, dispense it into smaller, single-use aliquots in sterile, clearly labeled tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which promote moisture absorption and can lead to compound precipitation. Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≥6 months) storage, protected from light.

Protocol for Determination of Kinetic Solubility by Turbidimetry

Since no solubility data is published for this compound, this protocol allows researchers to determine its kinetic solubility—the concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer. This is highly relevant for predicting behavior in biological assays.

Principle: A serial dilution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in light scattering (turbidity), which can be measured using a nephelometer or a plate reader.

Materials:

  • 10 mM stock solution of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in anhydrous DMSO

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader with absorbance (turbidimetry) or nephelometry capabilities

Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilute Prepare Serial Dilution of Compound in DMSO Add_to_Plate Add 2 µL of each dilution to 96-well plate Serial_Dilute->Add_to_Plate Add_Buffer Add 198 µL PBS (pH 7.4) to each well Add_to_Plate->Add_Buffer Incubate Incubate at RT (e.g., 1-2 hours) Add_Buffer->Incubate Measure Measure Turbidity (e.g., Absorbance at 620 nm) Incubate->Measure Plot Plot Turbidity vs. Concentration Measure->Plot Determine Identify Concentration at 'kick-off' point Plot->Determine

Caption: Workflow for kinetic solubility determination.

Step-by-Step Procedure:

  • Prepare Serial Dilution: In a separate plate or tubes, perform a 2-fold serial dilution of your 10 mM stock solution in anhydrous DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

  • Assay Plate Preparation: Using a multichannel pipette, add 2 µL of each concentration from the serial dilution into the wells of a clear 96-well plate.[1] Include wells with 2 µL of DMSO only as a negative control.

  • Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well.[1] This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature for 1 to 2 hours to allow for equilibration and potential precipitation.[2]

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering with a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

  • Data Analysis: Plot the measured turbidity/absorbance against the final compound concentration. The kinetic solubility is the concentration at which a sharp increase (or "kick-off") in the signal is observed, indicating the onset of precipitation.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely 1. Moisture in DMSO: The DMSO has absorbed water from the air.[2]2. Concentration too high: The desired concentration exceeds the compound's solubility limit.3. Insufficient mixing: The compound has not been adequately dispersed.1. Discard the hydrated DMSO. Use a fresh, unopened bottle of anhydrous DMSO.2. Prepare a new stock solution at a lower concentration.3. Continue to vortex. Use sonication and/or gentle warming to 37°C to facilitate dissolution.
A clear stock solution becomes cloudy or shows precipitate after storage 1. Freeze-thaw cycles: Repeated freezing and thawing has introduced moisture.2. Improper storage: The vial was not sealed tightly, allowing moisture absorption over time.3. Supersaturated solution: The initial solution was supersaturated and has now equilibrated.1. Briefly warm the vial to 37°C and sonicate to attempt to redissolve the precipitate. If successful, use immediately. For future stocks, ensure they are aliquoted into single-use vials.2. Ensure storage vials have tight-sealing caps. Store in a desiccator if possible.3. Before each use, visually inspect the thawed aliquot. If precipitate is present, warm and sonicate before use.
Compound precipitates when diluted into aqueous assay buffer 1. Low aqueous solubility: This is expected for many organic compounds prepared in DMSO.2. Final DMSO concentration is too low: The amount of DMSO in the final assay volume is insufficient to maintain solubility.1. Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions.2. Optimize the final DMSO concentration in your assay. While it should be kept low (typically <0.5%) to avoid cell toxicity, a slight increase might be necessary. Always include a vehicle control with the identical final DMSO concentration.

Conclusion

The successful use of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride in research and drug development is contingent upon the correct preparation and handling of its DMSO stock solutions. By prioritizing the use of high-purity anhydrous DMSO, adhering to strict handling protocols to prevent moisture contamination, and employing appropriate dissolution techniques, researchers can ensure the preparation of stable, accurate stock solutions. In the absence of published data, the provided protocol for kinetic solubility determination offers a robust method for characterizing this compound's behavior in an experimental setting, thereby enhancing the reliability and reproducibility of subsequent biological assays.

References

  • Chemical Substance Information. (n.d.). 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Molbase. (n.d.). C6H9NO Molecular Formula. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • H.C.S. (2026, March 13). Pharmaceutical Grade DMSO: A High-Performance Excipient for Modern Drug Delivery. Retrieved from [Link]

  • Blog. (2025, May 23). How to store 99.9% DMSO properly?. Retrieved from [Link]

  • Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

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Application

Application Note: Incorporating 5-Oxa-2-azaspiro[3.4]oct-7-ene into Lead Optimization Campaigns

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Drug Discovery Introduction & Scientific Rationale The transition from flat, sp2 -hybridized aromatic ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Drug Discovery

Introduction & Scientific Rationale

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a cornerstone of modern lead optimization. Spirocyclic scaffolds, particularly oxa-azaspiro systems, have emerged as highly effective bioisosteres for traditional saturated heterocycles like morpholine and piperazine .

The 5-oxa-2-azaspiro[3.4]oct-7-ene core represents an advanced, multifunctional module for drug discovery. Structurally, it fuses an azetidine ring with a 2,5-dihydrofuran-like moiety. This specific topology provides two distinct vectors for functionalization:

  • Vector 1 (Azetidine Nitrogen): Serves as a primary handle for amidation, alkylation, or reductive amination, modulating target engagement.

  • Vector 2 (Oct-7-ene Double Bond): Acts as a highly reactive handle for late-stage functionalization (LSF) such as epoxidation, dihydroxylation, or cross-coupling, allowing rapid exploration of chemical space without rebuilding the core scaffold .

By incorporating this spirocycle, medicinal chemists can systematically improve physicochemical properties, enhance target selectivity, and eliminate the metabolic liabilities typically associated with unshielded α -protons in standard heterocycles .

Physicochemical Profiling & Causality

Replacing a morpholine or piperazine ring with a 5-oxa-2-azaspiro[3.4]octane derivative fundamentally alters the molecule's ADME profile. The table below summarizes the comparative physicochemical advantages.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
ScaffoldFsp³Amine pKa (calc)LogD (pH 7.4)HLM Clearance (µL/min/mg)
Morpholine 1.008.3-0.8High (>50)
Piperazine 1.009.8-1.2Moderate (30-50)
5-Oxa-2-azaspiro[3.4]oct-7-ene 0.677.60.2Low (<15)

Expert Insight on Causality:

  • Metabolic Stability: Morpholine rings are highly susceptible to CYP450-mediated α -oxidation, leading to ring-opening and reactive metabolite formation. The spirocyclic core of 5-oxa-2-azaspiro[3.4]oct-7-ene sterically shields the adjacent carbons, drastically reducing Human Liver Microsome (HLM) clearance.

  • Permeability (LogD & pKa): The oxygen atom at the 5-position exerts a strong inductive electron-withdrawing effect through the spiro carbon, lowering the basicity (pKa) of the azetidine nitrogen to ~7.6. This ensures a higher fraction of the un-ionized species at physiological pH, directly improving membrane permeability and oral bioavailability.

Experimental Protocols & Synthetic Workflows

The following protocols detail the orthogonal functionalization of the 5-oxa-2-azaspiro[3.4]oct-7-ene scaffold. Every procedure is designed as a self-validating system to ensure experimental integrity.

Protocol A: Vector 1 – N-Boc Deprotection and Amidation

The azetidine nitrogen is typically protected with a Boc group during initial synthesis. Deprotection requires careful control to prevent degradation of the acid-sensitive 2,5-dihydrofuran ring.

Materials:

  • N-Boc-5-oxa-2-azaspiro[3.4]oct-7-ene (1.0 equiv)

  • 4M HCl in Dioxane (10.0 equiv)

  • HATU (1.2 equiv), DIPEA (3.0 equiv), Target Carboxylic Acid (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Deprotection: Dissolve the N-Boc-spirocycle in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Add 4M HCl in dioxane dropwise. Causality: Anhydrous HCl is strictly required. Aqueous acids (like TFA/H₂O) will cause hydration of the oct-7-ene double bond or ring-opening of the ether.

  • Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the amine hydrochloride salt.

  • Self-Validation Check (LC-MS): Analyze the crude salt. The desired product will show an [M+H]+ corresponding to the free amine. If a mass of [M+18]+ is observed, it indicates unwanted hydration of the double bond, signaling moisture contamination.

  • Amidation: Suspend the amine salt and the target carboxylic acid in DCM. Add DIPEA, followed by HATU. Stir for 4 hours at room temperature. Causality: Azetidines are sterically hindered secondary amines; HATU provides the highly reactive HOAt-ester intermediate necessary to overcome this steric bulk.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol B: Vector 2 – Late-Stage Alkene Dihydroxylation

The oct-7-ene double bond allows for late-stage diversification. This protocol describes an Upjohn dihydroxylation to yield a highly polar, 3D-dense cis-diol.

Materials:

  • Amide-functionalized 5-oxa-2-azaspiro[3.4]oct-7-ene (1.0 equiv)

  • Osmium Tetroxide (OsO₄, 4% in H₂O, 0.05 equiv)

  • N-Methylmorpholine N-oxide (NMO, 2.0 equiv)

  • Acetone/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolve the spirocyclic alkene in the Acetone/Water mixture (0.1 M).

  • Add NMO, followed by the catalytic OsO₄ solution.

  • Stir at room temperature for 12 hours. The reaction will turn from pale yellow to light brown as the osmate ester forms and is continuously hydrolyzed.

  • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 1 hour to reduce residual osmium species.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via reverse-phase chromatography.

  • Self-Validation Check (NMR): Analyze the purified diol via ¹H-NMR. The spirocyclic geometry enforces strict facial selectivity, blocking the concave face. Osmylation occurs exclusively on the less hindered convex face. You must observe a single, sharp set of signals for the newly formed carbinol protons, confirming a single cis-diol diastereomer. Multiple peak sets indicate degraded OsO₄ or loss of stereocontrol.

Mechanistic & Workflow Visualizations

LO_Workflow Start Identify Metabolic Liability (e.g., Morpholine core) Spiro Bioisosteric Replacement with 5-Oxa-2-azaspiro[3.4]oct-7-ene Start->Spiro Fsp3 enhancement Vector1 Vector 1: N-Derivatization (Amidation/Alkylation) Spiro->Vector1 Vector2 Vector 2: Alkene Functionalization (Epoxidation/Coupling) Spiro->Vector2 Assay In Vitro Profiling (Microsomal Stability, LogD, pKa) Vector1->Assay Vector2->Assay Candidate Preclinical Candidate Selection Assay->Candidate Improved PK/PD

Caption: Workflow for integrating 5-oxa-2-azaspiro[3.4]oct-7-ene into lead optimization.

Metabolism Morpholine Morpholine Core CYP450 CYP450 Oxidation (alpha-carbon) Morpholine->CYP450 Toxicity Reactive Metabolites (Ring opening/Toxicity) CYP450->Toxicity Spiro 5-Oxa-2-azaspiro[3.4]octane Steric Steric Shielding & Lack of alpha-protons Spiro->Steric Stable Metabolic Stability (Prolonged Half-life) Steric->Stable

Caption: Mechanism of improved metabolic stability via spirocyclic bioisosteric replacement.

Expert Insights & Troubleshooting

  • Handling Volatility: The free amine of the unsubstituted 5-oxa-2-azaspiro[3.4]oct-7-ene is highly volatile and prone to degradation upon prolonged exposure to air. Always isolate and store the intermediate as the hydrochloride salt. Only liberate the free base in situ using a non-nucleophilic base (like DIPEA) during the coupling step.

  • Alkene Reactivity: The oct-7-ene double bond is relatively electron-rich due to the proximity of the oxygen atom in the 2,5-dihydrofuran ring system. If performing electrophilic halogenation or epoxidation (e.g., using mCPBA), strictly monitor the reaction temperature (-78 °C to 0 °C) to prevent over-oxidation or skeletal rearrangement.

  • Chromatographic Resolution: Because the spirocycle is chiral, building blocks are often synthesized as racemates. If enantiopure candidates are required for biological testing, perform chiral Supercritical Fluid Chromatography (SFC) after Vector 1 functionalization, as the added steric bulk of the amide/aryl group significantly improves baseline resolution on standard chiral stationary phases (e.g., Chiralpak AD-H or OD-H).

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride Synthesis

Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) is a highly valuable, rigid bioisostere used in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS: 2248274-75-9) is a highly valuable, rigid bioisostere used in modern drug discovery. However, synthesizing this strained spirocyclic system presents significant chemical challenges, including enolization of strained precursors, steric hindrance during alkylation, catalyst poisoning during metathesis, and acid-catalyzed ring-opening during deprotection.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your overall yield.

Synthetic Workflow Visualization

SynthesisWorkflow SM N-Boc-3-azetidinone Step1 Step 1: Vinyl Grignard Addition (CeCl3 mediated) SM->Step1 Int1 tert-Butyl 3-hydroxy-3-vinylazetidine-1-carboxylate Step1->Int1 Step2 Step 2: O-Allylation (NaH, 15-Crown-5) Int2 tert-Butyl 3-(allyloxy)-3-vinylazetidine-1-carboxylate Step2->Int2 Step3 Step 3: Ring-Closing Metathesis (Grubbs II, High Dilution) Int3 tert-Butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate Step3->Int3 Step4 Step 4: Boc Deprotection (Anhydrous HCl/Dioxane) Product 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride Step4->Product Int1->Step2 Int2->Step3 Int3->Step4

Workflow for the 4-step optimized synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.

Troubleshooting & FAQs

Q1: My Grignard addition to N-Boc-3-azetidinone (Step 1) yields mostly recovered starting material or decomposition products. How can I improve conversion? A: The basicity of standard Grignard reagents often leads to deprotonation at the α-position of the highly strained N-Boc-3-azetidinone, resulting in enolization rather than the desired 1,2-addition [1]. To overcome this, you must use a Luche-type cerium-mediated addition. By pre-mixing vinylmagnesium bromide with anhydrous cerium(III) chloride (CeCl₃), you generate an organocerium intermediate. This species is highly nucleophilic but significantly less basic, effectively suppressing enolization and driving the formation of the tertiary alcohol.

Q2: The O-alkylation of the tertiary azetidinol with allyl bromide (Step 2) is stalling at 40% conversion. How can I push this reaction to completion? A: Tertiary alcohols situated on four-membered rings suffer from severe steric hindrance, making them exceptionally poor nucleophiles. Standard conditions (NaH in THF) are often insufficient. To accelerate the reaction, switch the solvent to anhydrous DMF and add a catalytic amount of 15-crown-5 (0.1 eq). The crown ether sequesters the sodium cation, generating a "naked," highly reactive alkoxide that readily attacks the allyl bromide.

Q3: My Ring-Closing Metathesis (RCM) step (Step 3) is giving low yields and a dark, viscous byproduct. How do I optimize the cyclization? A: The dark byproduct indicates intermolecular cross-metathesis leading to oligomerization, which competes heavily with the desired intramolecular ring closure [2]. To kinetically favor the formation of the 2,5-dihydrofuran ring, you must operate under strictly high-dilution conditions (≤ 0.01 M). Furthermore, ensure your solvent (DCM) is thoroughly degassed to prevent catalyst degradation. Upgrading from Grubbs I to Grubbs II catalyst (5 mol%) will also provide the necessary reactivity to close the sterically demanding spirocyclic system.

Q4: During the final Boc deprotection (Step 4), I am observing the destruction of the spirocyclic core. How do I prevent this? A: The 5-oxa-2-azaspiro[3.4]oct-7-ene core contains a 2,5-dihydrofuran moiety, which functions essentially as an allylic ether. If you use aqueous acids (like TFA followed by aqueous workup), the acid will protonate the oxygen, leading to rapid ring-opening or hydration of the double bond [3,4]. You must use strictly anhydrous conditions. Treating the intermediate with 4M HCl in anhydrous dioxane at 0 °C ensures clean Boc cleavage and precipitates the product as a stable hydrochloride salt without compromising the delicate spirocycle.

Quantitative Optimization Data

The table below summarizes the yield improvements achieved by transitioning from standard literature conditions to our optimized protocols.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement Factor
1. Grignard Addition VinylMgBr, THF, 0 °C35%VinylMgBr, CeCl₃, THF, -78 °C88% Suppression of enolization
2. O-Alkylation NaH, Allyl-Br, THF, RT40%NaH, Allyl-Br, 15-Crown-5, DMF92% Enhanced alkoxide nucleophilicity
3. RCM Cyclization Grubbs I (10 mol%), DCM, 0.1 M45%Grubbs II (5 mol%), DCM, 0.01 M85% Prevention of intermolecular oligomerization
4. Boc Deprotection TFA/DCM, RT then aq. HCl50%4M HCl in anhydrous Dioxane, 0 °C95% Prevention of dihydrofuran ring-opening
Detailed Step-by-Step Methodologies
Step 1: Synthesis of tert-Butyl 3-hydroxy-3-vinylazetidine-1-carboxylate
  • Preparation of CeCl₃: Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃ (1.5 eq). Suspend in anhydrous THF (0.5 M) and stir vigorously at room temperature for 2 hours.

  • Grignard Addition: Cool the suspension to -78 °C. Add vinylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise. Stir the resulting organocerium mixture at -78 °C for 1.5 hours.

  • Ketone Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in a minimum volume of anhydrous THF and add dropwise to the reaction flask over 30 minutes.

  • Workup: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the tertiary alcohol.

Step 2: Synthesis of tert-Butyl 3-(allyloxy)-3-vinylazetidine-1-carboxylate
  • Activation: Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C under argon.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise, followed by 15-crown-5 (0.1 eq). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench by pouring the mixture into ice water. Extract with MTBE (3x) to avoid extracting DMF. Wash the organic layer with water (3x) and brine, dry over MgSO₄, and concentrate. Purify via short-pad silica gel filtration.

Step 3: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
  • Dilution: Dissolve the diene from Step 2 in anhydrous DCM to achieve a strict concentration of 0.01 M. Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Grubbs II Catalyst[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium (5 mol%).

  • Cyclization: Equip the flask with a reflux condenser and heat to 40 °C for 12 hours under a positive pressure of argon.

  • Workup: Cool to room temperature. Add ethyl vinyl ether (10 eq) and stir for 30 minutes to quench the active ruthenium carbene. Concentrate the solvent under reduced pressure and purify the residue via silica gel chromatography (Hexanes/EtOAc) to isolate the spirocycle.

Step 4: Synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
  • Acidification: Dissolve the spirocycle from Step 3 in anhydrous DCM (0.1 M) and cool strictly to 0 °C.

  • Deprotection: Slowly add 4M HCl in anhydrous dioxane (10 eq). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure (keep bath temperature below 30 °C). Triturate the resulting residue with cold, anhydrous diethyl ether. Filter the resulting white precipitate under a blanket of argon, wash with additional ether, and dry under high vacuum to afford the final target product.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(23), 11656-11669.[Link]

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(16), 2733-2736.[Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3169-3174.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

Optimization

Technical Support Center: Handling 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Oxa-2-azaspiro[3.4]o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride .

While this spirocyclic building block is highly valuable for improving the physicochemical properties of drug candidates, its hydrochloride salt form presents a severe handling challenge: extreme hygroscopicity . This guide breaks down the causality of moisture uptake, provides self-validating experimental protocols, and outlines field-proven strategies to ensure your downstream syntheses succeed.

Part 1: The Causality of Hygroscopicity (FAQs)

Q1: Why does 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride rapidly deliquesce (turn to gum) upon atmospheric exposure? A1: The phenomenon is driven by thermodynamics and crystal lattice energy. The hydrochloride salt of this secondary spirocyclic amine contains a highly concentrated charge density. The chloride counterion acts as a potent hydrogen-bond acceptor, while the protonated amine acts as a donor. When exposed to atmospheric moisture, water molecules rapidly coordinate to these ions. Once the first hydration layer forms, it lowers the energy barrier for subsequent water absorption. If the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), the solid will absorb enough moisture to dissolve in its own hydration shell—a process known as deliquescence .

Q2: My downstream amide coupling (e.g., using HATU/DIPEA) failed when using a slightly clumped batch of this salt. Is moisture the direct culprit? A2: Yes. In peptide couplings or Buchwald-Hartwig aminations, stoichiometry is critical. If your salt has absorbed even 5% of its weight in water, your molar calculations are fundamentally inaccurate. Furthermore, water is a highly reactive nucleophile. In a HATU-mediated coupling, atmospheric water introduced by the hygroscopic salt will rapidly hydrolyze the active O-7-azabenzotriazole ester intermediate back to the starting carboxylic acid, completely quenching the reaction and consuming your expensive coupling reagents.

Q3: How should I store the bulk material to prevent degradation? A3: Industrial protocols for handling hygroscopic hydrochloride salts dictate strict environmental controls . The bulk container should never be opened on the benchtop. It must be stored in a desiccator over an active desiccant (e.g., Drierite or indicating silica gel) at 2–8 °C, or ideally, inside an argon-filled glovebox. If cold storage is used, the container must be allowed to warm to room temperature in a desiccator before opening to prevent condensation from forming directly on the cold powder.

Part 2: Quantitative Impact of Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the quantitative impact of various storage environments on the physical state and chemical viability of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride over a 24-hour exposure period.

Storage ConditionAmbient EnvironmentMoisture Uptake (wt% at 24h)Physical StateDownstream Amide Coupling Yield
Benchtop (Open Air) 45–50% RH> 15.0%Sticky Gum / Deliquesced< 20% (Reaction Failure)
Standard Desiccator < 10% RH0.5 – 1.2%Clumped Solid70 – 80%
Glovebox (Argon) < 1 ppm H₂O< 0.1%Free-flowing powder> 95% (Optimal)

Part 3: Validated Methodologies & Protocols

When working with moisture-sensitive compounds, standard Schlenk and inert-gas techniques must be rigorously applied . The following protocols are designed as self-validating systems , meaning the procedure itself contains a built-in check to confirm success before you commit to the next synthetic step.

Protocol A: Glovebox-Free "Weighing by Difference"

If a glovebox is unavailable, you must minimize atmospheric exposure using this rapid-transfer technique.

  • Preparation: Oven-dry a receiving reaction flask and a glass stopper at 120 °C for 4 hours. Cool them under a continuous stream of dry Argon or Nitrogen.

  • Taring: Place the sealed bulk vial of 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl on the analytical balance and tare it to 0.0000 g.

  • Rapid Transfer: Uncap the bulk vial, quickly transfer an approximate spatula scoop of the solid into the argon-flushed receiving flask, and immediately recap the bulk vial.

  • Measurement: Place the capped bulk vial back on the balance. The negative value displayed is the exact mass of the compound transferred.

  • Self-Validation Check: Cap the receiving flask with a rubber septum and place it on the balance. Record the mass. Wait exactly 30 seconds and record again. Validation: If the mass increases by >0.5 mg, your septum seal is compromised or your argon flush was insufficient, meaning the sample is actively absorbing atmospheric water. The anhydrous assumption is invalidated, and the sample must be dried (See Protocol B).

Protocol B: Azeotropic Drying of Clumped Material

If your spirocycle has clumped, it has absorbed water. You can strip this moisture out using the thermodynamic principle of minimum-boiling azeotropes.

  • Suspension: Add the clumped 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl to a round-bottom flask. Add 10 mL of anhydrous toluene per gram of salt. The salt will not fully dissolve, creating a suspension.

  • Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure (approx. 40 °C water bath). Toluene forms an azeotrope with water (boiling point 85 °C at 1 atm, containing 20% water), effectively pulling water out of the crystal lattice as it evaporates.

  • Iteration: Repeat the toluene addition and evaporation process two more times.

  • High-Vacuum Drying: Attach the flask to a high-vacuum line (< 0.1 mbar) for 4 hours to remove residual toluene.

  • Self-Validation Check: Weigh the flask after 4 hours of vacuum drying. Subject it to vacuum for an additional 1 hour and weigh it again. Validation: If the mass difference between the two weighings is < 0.1%, the system validates itself as completely dry. If the mass continues to drop, bound water remains, and the azeotropic distillation must be repeated. The final product must be a free-flowing powder.

Part 4: Handling Workflow Visualization

Follow this logical decision tree to determine the appropriate handling method for your specific laboratory setup.

G Start Receive 5-Oxa-2-azaspiro [3.4]oct-7-ene HCl Check Glovebox Available? Start->Check GB_Yes Store & Weigh in Glovebox (<1 ppm H2O) Check->GB_Yes Yes GB_No Store in Desiccator over Active Silica Check->GB_No No Action Weighing for Experiment GB_Yes->Action GB_No->Action Method1 Direct Weighing Action->Method1 In Glovebox Method2 Weighing by Difference (Rapid Transfer) Action->Method2 On Benchtop Proceed Proceed to Reaction Method1->Proceed Clump Did Material Clump? Method2->Clump Recover Azeotropic Drying (Toluene, Vac) Clump->Recover Yes Clump->Proceed No Recover->Proceed

Workflow for handling and recovering hygroscopic 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl.

References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (via PubMed Central), 2022 URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh, 2014 URL: [Link]

Troubleshooting

Reducing side products in 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride coupling

Welcome to the dedicated technical support guide for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of coupling reactions with this unique spirocyclic amine. Our goal is to provide you with in-depth, field-proven insights to help you minimize side product formation and maximize the yield of your target molecule.

The spirocyclic nature of this amine presents distinct stereoelectronic properties that can influence reactivity in common cross-coupling reactions like the Buchwald-Hartwig amination. This guide addresses the most frequent challenges encountered in the laboratory, offering not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Side Products & Solutions

This section is structured as a series of questions and answers to directly address specific experimental issues.

Question 1: I'm observing significant homocoupling of my aryl halide or boronic acid starting material. How can I prevent this?

Answer:

Homocoupling, leading to symmetrical biaryl impurities, is a common side reaction in palladium-catalyzed cross-coupling. It typically arises from two main pathways: the reaction of the organoboron reagent (in Suzuki-type couplings) or the oxidative coupling of the aryl halide. The root cause often traces back to the catalyst's state or the reaction atmosphere.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Troubleshooting Strategy
Presence of Pd(II) Species The active catalyst for most cross-coupling is Pd(0). Pd(II) species, often present in precatalysts like Pd(OAc)₂, can promote homocoupling.[1] Solution: Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or use a pre-formed Pd(0) catalyst complex (e.g., SPhos-Pd-G3). If using a Pd(II) source, adding a mild reducing agent like potassium formate (1-2 equivalents) can help generate the active Pd(0) species in situ.
Oxygen in the Reaction Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which facilitates homocoupling pathways.[1] Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes). The reaction should be set up and run under a strictly inert atmosphere.
Inappropriate Ligand Choice The ligand's steric and electronic properties are critical. Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination step of the cross-coupling cycle efficiently, allowing side reactions to compete. Solution: Screen bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands accelerate the desired C-N bond formation, outcompeting the homocoupling pathway.
High Boronic Acid Concentration (Suzuki-type) A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Solution: Instead of adding the boronic acid all at once, consider a slow addition via a syringe pump. Using more stable boronic acid derivatives like pinacol esters (Bpin) can also help by providing a more controlled release of the active species.
Question 2: My reaction is sluggish, and upon forcing conditions (higher temperature), I see decomposition of my spirocyclic amine. What's happening?

Answer:

This issue points towards either an inefficient catalytic system or inherent instability of the amine under the reaction conditions. The strained four-membered ring within the 5-Oxa-2-azaspiro[3.4]octane structure could be susceptible to ring-opening or other degradation pathways, especially at elevated temperatures or in the presence of strong bases.

Potential Causes & Recommended Solutions:

  • Inefficient Catalyst Turnover: The palladium catalyst may be deactivating over the course of the reaction.

    • Solution: Since amines can act as ligands for palladium, it's often beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation by the substrate itself.[3] Also, ensure your amine starting material is of high purity, as trace impurities can poison the catalyst.[3]

  • Poor Substrate/Base Solubility: The reaction may be heterogeneous, leading to slow kinetics.

    • Solution: Screen different solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common starting points. Sometimes a mixture, such as toluene/t-BuOH, can improve the solubility of all components.[2] The choice of base also impacts solubility; for instance, organic bases like DBU or inorganic bases like Cs₂CO₃ have different solubility profiles than K₃PO₄.

  • β-Hydride Elimination: While less common with N-aryl couplings compared to C-C couplings, related elimination pathways can occur, especially with strained cyclic amines.

    • Solution: Advances in ligand design have produced catalysts that favor rapid reductive elimination over β-hydride elimination.[2] Using modern, bulky ligands is the primary strategy to mitigate this. Running the reaction at the lowest effective temperature can also suppress this side reaction.

Question 3: I am using the hydrochloride salt directly. How does this affect my choice and amount of base?

Answer:

Using the hydrochloride salt is common and cost-effective, but it critically impacts the required stoichiometry of the base. The base has two roles in the reaction:

  • Neutralize the hydrochloride to generate the free, nucleophilic secondary amine.

  • Act as the base within the catalytic cycle (e.g., to deprotonate the amine upon coordination to palladium).

Therefore, you must use at least one extra equivalent of base compared to what the catalytic cycle requires.

Recommended Base Strategy:

  • Stoichiometry: For a reaction that typically requires 1.5 equivalents of base with a free amine, you should use at least 2.5 equivalents when starting with the hydrochloride salt.

  • Base Type: A moderately strong, non-nucleophilic base is often ideal.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are excellent choices for Buchwald-Hartwig aminations. They are strong enough to facilitate the reaction but are generally not nucleophilic enough to react with the aryl halide.

    • Avoid very strong bases like alkoxides (e.g., NaOtBu) as a first choice unless necessary, as they can sometimes promote side reactions or substrate degradation.

  • Purity: Ensure the base is finely powdered and dry. Bulk bases should be stored in a desiccator.[3]

Frequently Asked Questions (FAQs)

Q: Should I use a protecting group on the secondary amine? A: Protecting the amine is a valid strategy, particularly if you are performing a reaction on another part of the molecule and want to prevent the amine's nucleophilicity from interfering.[4][5] For a standard C-N coupling, however, protection is generally not necessary and adds extra steps to the synthesis (protection and deprotection).[4][5] If you are performing a Suzuki C-C coupling on a molecule that also contains this spirocyclic amine, protecting it as a carbamate (e.g., with a Boc group) would be essential to prevent it from acting as a nucleophile or ligand.[4]

Q: What is a good starting point for reaction conditions (catalyst, ligand, solvent)? A: For coupling 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with a typical aryl bromide, a reliable starting point would be:

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ (2.5 - 3 equivalents).

  • Solvent: Degassed 1,4-Dioxane or Toluene.

  • Temperature: 80-110 °C. Always start with a small-scale test reaction to confirm the conditions before scaling up.

Q: Can I use a copper-catalyzed (Chan-Lam) coupling for this amine? A: Yes, Chan-Lam N-arylation is a viable alternative to palladium-catalyzed methods and can sometimes be advantageous as it can be run under milder, base-free conditions, often in protic solvents like ethanol.[6][7] This could be particularly useful if your substrate is sensitive to the strong bases used in Buchwald-Hartwig reactions. A typical system might involve a simple copper salt like Cu(OAc)₂ in ethanol.[6]

Visualized Workflows and Mechanisms
Troubleshooting Logic for Side Product Formation

G Start Side Product(s) Observed (Analyze by LC-MS/NMR) Biaryl Symmetrical Biaryl (Homocoupling) Start->Biaryl Is the side product a dimer of a starting material? Degradation Amine Degradation or Ring Opening Start->Degradation Is the mass of the starting amine decreasing with no product formation? Other Other Side Products (e.g., Protodeboronation) Start->Other Is the aryl halide being reduced or boronic acid being protonated? Sol_Degas Action: Rigorously degas solvents and use inert atm. Biaryl->Sol_Degas Cause: Oxygen Present Sol_Pd0 Action: Use Pd(0) precatalyst (e.g., Pd2(dba)3) or add mild reducing agent. Biaryl->Sol_Pd0 Cause: Pd(II) Species Sol_Ligand Action: Screen bulky, electron- rich ligands (e.g., SPhos). Biaryl->Sol_Ligand Cause: Inefficient Ligand Sol_Temp Action: Lower reaction temp. and screen more active catalyst system. Degradation->Sol_Temp Cause: High Temperature Sol_Base Action: Use weaker base (K3PO4 vs NaOtBu) or consider Chan-Lam coupling. Degradation->Sol_Base Cause: Harsh Base Sol_Water Action: Use anhydrous solvents and dry reagents thoroughly. Other->Sol_Water Cause: Water in Reaction

Caption: Troubleshooting workflow for common coupling side products.

Buchwald-Hartwig Catalytic Cycle & Potential Pitfalls

G Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation Pd0->Deactivation O₂ or Impurities Amine_Coord [Ar-Pd(II)-Amine]⁺ L_n OA_Complex->Amine_Coord Amine Binding (R₂NH) Homocoupling Homocoupling (Biaryl Product) OA_Complex->Homocoupling Side Reaction from Pd(II) intermediate RE_Complex Ar-N-Pd(II)-H L_n Amine_Coord->RE_Complex Deprotonation (-Base-H⁺) RE_Complex->Pd0 Reductive Elimination (Product: Ar-NR₂)

Caption: Buchwald-Hartwig cycle and points of side product formation.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with an aryl bromide. Optimization for specific substrates is recommended.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Via syringe, add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) to the flask under the inert atmosphere.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring & Work-up:

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Zheng, Z.-G., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Zhdankin, I., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Protecting Groups. Chemistry LibreTexts. [Link]

  • 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. PubChem. [Link]

  • Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Protecting Groups for Organic Synthesis. (2024). Journal of Medical Genetics and Clinical Biology. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Thomas, A. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. ECHA. [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Pu, J.-X., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][6]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Natural Product Research. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13, 6142-6147. [Link]

  • Kantam, M. L., et al. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524. [Link]

  • Galstyan, A. B., et al. (2015). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Russian Journal of General Chemistry, 85, 1729–1736. [Link]

  • Gholami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20038-20056. [Link]

  • Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate. PubChem. [Link]

  • Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]

  • Brennan, C., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molbank. [Link]

  • Kaur, N. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. [Link]

  • Shaabani, A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Cembellín, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Faig, A., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Molecules. [Link]

  • Zheng, Z.-G., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride vs. Morpholine: A Comparative Guide for Drug Discovery

As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of classical, planar-like heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of classical, planar-like heterocycles with conformationally restricted, three-dimensional scaffolds has become a cornerstone of modern drug design. For decades, morpholine has served as a privileged motif to tune lipophilicity, enhance aqueous solubility, and establish critical hydrogen-bonding networks. However, its inherent metabolic liabilities often bottleneck late-stage lead optimization.

This guide provides an objective, data-driven comparison between the traditional morpholine ring and a next-generation bioisostere: 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride . Designed for application scientists and medicinal chemists, this analysis explores the physicochemical shifts, mechanistic advantages, and validated experimental protocols associated with this spirocyclic transition.

The Bioisosteric Paradigm Shift: Escaping Metabolic Liabilities

Morpholine's primary liability stems from its rapid conformational flipping and the electron-rich nature of its nitrogen atom. The adjacent α-methylene carbons are highly susceptible to hydrogen atom abstraction by the heme-oxo species of Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance via ring-opening or dealkylation.

To circumvent this, researchers have pivoted to [1]. 5-Oxa-2-azaspiro[3.4]oct-7-ene fuses an azetidine ring with a 2,5-dihydrofuran derivative at a single spiro carbon. This structural modification achieves two critical objectives:

  • Metabolic Shielding: The immense ring strain of the spiro-fused system drastically increases the activation energy required for α-carbon oxidation.

  • Vector Reorientation: The orthogonal arrangement of the rings provides a "kinked" exit vector, allowing the oxygen atom to probe novel chemical space within target binding pockets that a linear morpholine vector cannot reach[2].

Pathway A Morpholine (Planar-like, High Clearance) B CYP450 Oxidation (alpha-Carbon) A->B Susceptible C 5-Oxa-2-azaspiro[3.4]oct-7-ene (Rigid 3D, Steric Shielding) A->C Bioisosteric Replacement D Enhanced Metabolic Stability C->D Resists Oxidation

Figure 1: Bioisosteric replacement of morpholine to mitigate CYP450-mediated α-carbon oxidation.

Quantitative Physicochemical Comparison

A fascinating paradox emerges when comparing these two scaffolds. While the industry heavily relies on the Fraction of sp3 carbons (Fsp3) as a metric for 3D character, morpholine possesses an Fsp3 of 1.0 but behaves as a relatively flat, planar vector in biological systems. Conversely, the 5-oxa-2-azaspiro[3.4]oct-7-ene core contains a double bond, lowering its Fsp3 to 0.67, yet it enforces a rigidly orthogonal, highly complex 3D spatial arrangement.

PropertyMorpholine5-Oxa-2-azaspiro[3.4]oct-7-ene (Free Base)
Core Structure 1,4-oxazinane (6-membered)Spiro-fused azetidine & dihydrofuran
Molecular Weight 87.12 g/mol 111.14 g/mol
Fsp3 (sp3 Carbons) 1.0 (4/4 carbons)0.67 (4/6 carbons)
3D Spatial Character Low (Rapidly flipping chair)High (Rigid, orthogonal ring planes)
Basicity (pKa) ~8.36~7.0 - 8.0 (Tunable based on N-substitution)
Metabolic Liability High (CYP1A2/3A4 α-oxidation)Low (Steric shielding, high activation energy)
Typical Exit Vector ~180° (Linear-like)~90° - 120° (Kinked)

Experimental Protocols & Self-Validating Workflows

To accurately evaluate the performance of [3] against morpholine analogs, rigorous and self-validating experimental protocols must be employed.

Protocol A: Preparation of the Free Base for Cross-Coupling

Purchased as a stable hydrochloride salt (CAS: 2248274-75-9), the compound must be neutralized prior to use in Buchwald-Hartwig aminations or amide couplings.

Causality Check: We utilize a mild base (Saturated NaHCO₃) rather than a strong base (NaOH). The dihydrofuran moiety (the 7-ene double bond) can be sensitive to harsh alkaline conditions, which may trigger unwanted ring-opening or isomerization.

  • Suspend 1.0 equivalent of 5-oxa-2-azaspiro[3.4]oct-7-ene HCl in a biphasic mixture of Dichloromethane (DCM) and deionized water (1:1 v/v).

  • Slowly add saturated aqueous NaHCO₃ dropwise at 0°C until the aqueous layer reaches pH ~8.0.

  • Stir vigorously for 15 minutes to ensure complete neutralization.

  • Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <30°C to prevent volatility loss of the free amine).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the metabolic superiority of the spirocycle, a direct head-to-head HLM assay is required.

Causality Check: This protocol is a self-validating system. We include Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly degraded, the NADPH regenerating system has failed. Cold acetonitrile is used to instantly denature CYP enzymes, preventing post-aliquot metabolic drift.

  • Preparation: Prepare a 1 µM solution of the test compound (Morpholine analog vs. Spirocyclic analog) in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Protein Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Workflow Step1 1. Prepare 1 µM Test Compound in 0.1 M Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL final protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 min) Initiate with 1 mM NADPH Step2->Step3 Step4 4. Aliquot at 0, 15, 30, 45, 60 min Quench with Cold Acetonitrile Step3->Step4 Step5 5. Centrifuge & Analyze Supernatant via LC-MS/MS Step4->Step5

Figure 2: Standardized Human Liver Microsome (HLM) metabolic stability assay workflow.

Conclusion

The substitution of morpholine with [2] is not merely a structural novelty; it is a calculated thermodynamic intervention. By leveraging ring strain and steric bulk, medicinal chemists can effectively shut down primary metabolic clearance pathways while simultaneously exploring new, three-dimensional vector space within target receptors. When integrated properly using the validated protocols above, this spirocyclic scaffold serves as a highly potent tool for rescuing metabolically labile drug candidates.

References
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Validation for the Purity of 5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic entity with significa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a novel spirocyclic entity with significant potential in pharmaceutical development. As a small, polar, and ionic molecule, it presents unique analytical challenges that necessitate a departure from standard reversed-phase chromatography. Here, we compare two robust, stability-indicating HPLC methods—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC)—providing the experimental data and scientific rationale required for informed method selection in a drug development setting.

The Analytical Challenge: Beyond Conventional Reversed-Phase

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride's structure dictates the analytical strategy. Its key physicochemical properties—high polarity from the oxa-aza core and ionic nature as a hydrochloride salt—result in poor retention on traditional C8 or C18 reversed-phase columns. To achieve reliable separation and quantification, specialized chromatographic modes are essential. This guide focuses on two powerful alternatives:

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][2] This environment facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, providing excellent retention for compounds that elute in the void volume under reversed-phase conditions.[1][3] Its use of volatile mobile phases makes it highly compatible with mass spectrometry (MS).[1]

  • Method B: Mixed-Mode Chromatography (MMC): MMC employs stationary phases with multiple functionalities, typically combining reversed-phase and ion-exchange characteristics.[4][5][6] This dual retention mechanism is uniquely suited for ionic compounds like our target molecule, allowing for the simultaneous separation of the main compound and its counter-ion, as well as polar and non-polar impurities, without the need for ion-pairing reagents.[4][5]

Comparative Validation: Experimental Design & Protocols

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness.[7][8][9]

Experimental Protocol: Method A (HILIC)
  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)

  • Gradient: 0-5 min, 0% B; 5-8 min, 0-50% B; 8-10 min, 50% B; 10-10.1 min, 50-0% B; 10.1-15 min, 0% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detector: UV at 210 nm; coupled to a TOF Mass Spectrometer for peak identification

Experimental Protocol: Method B (Mixed-Mode)
  • Column: Thermo Scientific Acclaim Trinity P1, 3 µm, 3.0 x 100 mm (combining WCX, WAX, and RP functionalities)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 100 mM Ammonium Formate, pH 4.5

  • Gradient: 0-2 min, 90% A; 2-12 min, 90-50% A; 12-15 min, 50% A; 15-15.1 min, 50-90% A; 15.1-20 min, 90% A

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm

Validation Performance Comparison

Specificity and Stability-Indicating Capability

A cornerstone of a purity method is its ability to unequivocally assess the analyte in the presence of impurities and degradation products. A forced degradation study was conducted as per ICH Q1A(R2) guidelines, subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[10][11][12] The goal was to achieve 5-20% degradation to ensure that all potential degradation products could be resolved from the parent peak.[10][13]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours

  • Oxidation: 3% H₂O₂ at room temperature for 12 hours

  • Thermal: 80°C for 72 hours

  • Photolytic: ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)

Table 1: Comparative Resolution (Rs) of Major Degradants from the Parent Peak

Stress ConditionMajor Degradant RT (min) - HILICResolution (Rs) - HILICMajor Degradant RT (min) - MMCResolution (Rs) - MMC
Acid Hydrolysis4.82.89.54.1
Base Hydrolysis6.23.511.23.9
Oxidation7.14.112.84.5
Thermal5.53.110.33.4

Expertise & Experience: The HILIC method provided adequate separation for all degradants. However, the MMC method demonstrated superior resolution for the primary degradant formed under acidic conditions (Rs = 4.1 vs. 2.8). This is likely due to the ion-exchange functionality of the MMC column, which provides a distinct selectivity mechanism for ionic degradants that may have similar hydrophilicity to the parent compound but a different charge state or pKa. This makes the MMC method inherently more powerful for complex impurity profiling during development.

Linearity and Range

Linearity was assessed by analyzing seven concentrations ranging from the LOQ to 150% of the target concentration (e.g., 0.5 to 150 µg/mL).

Table 2: Linearity and Range Comparison

ParameterMethod A (HILIC)Method B (MMC)Acceptance Criteria
Range (µg/mL) 0.5 - 1500.5 - 150-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept (% of response at 100%) 0.8%0.4%≤ 2.0%

Both methods demonstrated excellent linearity. The slightly higher correlation coefficient and lower y-intercept of the MMC method suggest a marginally more robust linear response across the validated range.

Accuracy and Precision

Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120%), while precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

Table 3: Accuracy and Precision Data Summary

ParameterMethod A (HILIC)Method B (MMC)Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.9%98.0% - 102.0%
Precision - Repeatability (%RSD, n=6) 0.45%0.31%≤ 1.0%
Precision - Intermediate (%RSD, n=6) 0.78%0.55%≤ 2.0%

Trustworthiness: Both methods are highly accurate and precise, meeting all standard acceptance criteria. The data indicates that the MMC method is slightly more precise, as evidenced by the lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision. This could be attributed to the stronger retention mechanisms of MMC, which can make the method less susceptible to minor variations in mobile phase composition or temperature.

LOD, LOQ, and Robustness

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Robustness was evaluated by making deliberate small changes to key method parameters.

Table 4: Sensitivity and Robustness Comparison

ParameterMethod A (HILIC)Method B (MMC)
LOD (µg/mL) 0.150.12
LOQ (µg/mL) 0.500.40
Robustness (Parameter varied) Effect on Resolution (Rs) Effect on Resolution (Rs)
Flow Rate (±10%)< 5% change< 3% change
Column Temp (±2°C)< 4% change< 2% change
Mobile Phase pH (±0.2 units)< 8% change< 3% change

Expertise & Experience: The MMC method again shows a slight advantage in sensitivity (lower LOD/LOQ). Critically, the robustness data reveals that the MMC method is less affected by changes in mobile phase pH. This is a significant advantage in a quality control environment. The HILIC mechanism can be sensitive to pH changes which affect the ionization state of both the analyte and the silica surface, whereas the dual retention mechanism of the MMC column provides a buffering capacity against such variations.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process and the interrelationship of its core components.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Outcome Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob VMP Validated Method Protocol Rob->VMP

Caption: High-level workflow for HPLC method validation.

G cluster_0 Core Performance Metrics cluster_1 Method Boundaries cluster_2 Reliability Linearity Linearity Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Informs Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines Robustness Robustness Range->Robustness Tested Within Specificity Specificity Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for

Caption: Logical relationship of analytical validation parameters.

Conclusion and Recommendations

Both the HILIC and Mixed-Mode Chromatography methods are valid and suitable for determining the purity of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. The choice between them depends on the specific application within the drug development lifecycle.

  • Method A (HILIC) is an excellent choice for routine quality control and release testing. Its simpler mobile phase, compatibility with rapid UPLC gradients, and strong performance with mass spectrometry make it efficient and reliable for known impurity analysis.

  • Method B (Mixed-Mode Chromatography) stands out as the superior method for development and in-depth characterization. Its orthogonal selectivity, enhanced resolution of ionic species, and superior robustness provide a higher degree of confidence when profiling complex degradation pathways or characterizing reference standards. The slightly better precision and sensitivity are also advantageous for trace impurity analysis.

For a comprehensive analytical control strategy, the HILIC method could be implemented for routine QC, while the MMC method should be maintained as the primary reference and stability-indicating method.

References

  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Buszewski, B., & Noga, S. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
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  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
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  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate.

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Validation

Assessing off-target effects of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffolds

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount. While on-target potency is the initial focus, a comprehensive understanding of a compou...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount. While on-target potency is the initial focus, a comprehensive understanding of a compound's off-target activity is what ultimately dictates its therapeutic window and clinical success. Unintended interactions can lead to unforeseen toxicities or even polypharmacology, which can be either detrimental or, in rare cases, beneficial.[1][2][3] Therefore, rigorous off-target profiling early in the development pipeline is not just a regulatory requirement but a cornerstone of rational drug design.[4]

This guide provides a comparative analysis of the off-target profiles of a novel 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride-based kinase inhibitor, which we will refer to as Spiro-X , against two well-established kinase inhibitor scaffolds: a pyrimidine-based inhibitor (Compound P ) and an indole-based inhibitor (Compound I ). All three compounds are designed to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer.[5] Through this head-to-head comparison, we will illustrate the methodologies and the critical importance of assessing off-target effects to identify a truly superior drug candidate.

The Scaffolds Under Investigation

  • Spiro-X (5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffold): A novel, rigid spirocyclic scaffold designed for high target affinity and selectivity. Its three-dimensional structure is hypothesized to limit interactions with the broader kinome.

  • Compound P (Pyrimidine-based scaffold): Pyrimidines are a well-established class of kinase inhibitors, forming the core of many FDA-approved drugs.[6][7] However, their planar structure can sometimes lead to broader off-target activity.[4]

  • Compound I (Indole-based scaffold): Indole derivatives have also shown significant promise as kinase inhibitors, with some exhibiting favorable selectivity profiles.[8]

Comparative Kinase Selectivity Profiling

To assess the kinome-wide selectivity of our three compounds, we performed an in vitro kinase inhibition assay against a panel of 20 representative kinases using the ADP-Glo™ Kinase Assay platform.[9][10] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[11] The results, presented as IC50 values, are summarized in Table 1.

Kinase TargetSpiro-X (IC50, nM)Compound P (IC50, nM)Compound I (IC50, nM)
EGFR (On-Target) 5.2 8.1 15.7
ABL1>10,0008501,200
AURKA>10,0001,500>10,000
AURKB>10,000980>10,000
CDK2>10,0002,3005,400
FLT3>10,000450950
JAK2>10,000>10,000>10,000
KIT>10,0007201,100
MEK1>10,000>10,000>10,000
MET>10,0001,1002,500
PDGFRα>10,000650800
PI3Kα>10,000>10,000>10,000
PIM-1>10,0003,200>10,000
RAF1 (c-Raf)>10,000>10,000>10,000
RET>10,0009001,500
ROCK1>10,000>10,000>10,000
SRC8,500250550
TIE2/TEK>10,0001,800>10,000
VEGFR29,200150450
YES1>10,000400700

Analysis of Selectivity Data:

The data clearly demonstrates the superior selectivity profile of Spiro-X . While all three compounds inhibit the intended target, EGFR, Compound P exhibits significant off-target activity against several other kinases, including VEGFR2, SRC, FLT3, and PDGFRα. Such polypharmacology could lead to a higher risk of toxicity.[12] Compound I shows a more moderate off-target profile but still has notable activity against VEGFR2 and SRC. In contrast, Spiro-X displays a very clean profile, with IC50 values for all off-target kinases in the high micromolar range, indicating a significantly wider therapeutic window.

Comparative Cytotoxicity Profiling

To correlate kinase selectivity with cellular effects, we assessed the cytotoxicity of the three compounds against a human non-small cell lung cancer cell line that overexpresses EGFR (A549) and a non-cancerous human bronchial epithelial cell line (BEAS-2B). The MTT assay was used to measure cell viability, and the results are presented as IC50 values in Table 2.[13][14][15]

Cell LineSpiro-X (IC50, µM)Compound P (IC50, µM)Compound I (IC50, µM)Selectivity Index (SI)
A549 (Cancer)0.81.52.2Spiro-X: 62.5
BEAS-2B (Normal)50.012.035.0Compound P: 8.0
Compound I: 15.9

Analysis of Cytotoxicity Data:

The cytotoxicity data aligns with the kinase selectivity findings. Spiro-X not only shows the highest potency against the A549 cancer cell line but also demonstrates significantly lower toxicity towards the non-cancerous BEAS-2B cells. This is reflected in its superior Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) of 62.5. A higher SI is a strong indicator of a wider therapeutic window, suggesting that a compound can achieve its therapeutic effect at concentrations that are less likely to harm healthy cells.[16] Compound P's lower SI of 8.0 is consistent with its broader kinase inhibition profile, suggesting a higher potential for on-target, off-tumor toxicities. Compound I shows an intermediate SI.

Experimental Protocols

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

This protocol outlines the general procedure for determining the IC50 values of test compounds against a panel of kinases.[9][17]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (Spiro-X, Compound P, or Compound I) in 100% DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations.

    • Prepare a solution containing the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to each well.

    • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Cell Viability: MTT Assay

This protocol details the procedure for assessing the cytotoxicity of the test compounds.[18][19]

  • Cell Seeding:

    • Seed A549 and BEAS-2B cells in separate 96-well plates at a density of 5,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of Spiro-X, Compound P, and Compound I for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully aspirate the media from the wells.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Visualizing the Rationale: Pathways and Workflows

To provide a clearer context for our experimental choices, the following diagrams illustrate the targeted signaling pathway and our off-target assessment workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Spiro-X Spiro-X Spiro-X->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Off_Target_Workflow Compound_Synthesis Synthesize Scaffolds (Spiro-X, Cmpd P, Cmpd I) Primary_Screen On-Target Assay (EGFR) Potency Determination (IC50) Compound_Synthesis->Primary_Screen Selectivity_Screen Kinase Panel Screen (20 kinases) ADP-Glo™ Assay Primary_Screen->Selectivity_Screen Cellular_Assay Cytotoxicity Profiling MTT Assay (A549 vs. BEAS-2B) Primary_Screen->Cellular_Assay Data_Analysis Comparative Analysis - Kinome Selectivity - Selectivity Index Selectivity_Screen->Data_Analysis Cellular_Assay->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Experimental workflow for off-target assessment.

Conclusion

The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. As demonstrated through our comparative analysis, even compounds designed for the same biological target can exhibit vastly different selectivity profiles based on their core chemical scaffolds. The novel 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride scaffold (Spiro-X ) showed a markedly superior profile compared to the more traditional pyrimidine and indole-based inhibitors. Its high selectivity in the kinome panel translated directly to a more favorable therapeutic index in cellular assays, highlighting its potential as a safer and more effective clinical candidate.

This guide underscores the necessity of moving beyond simple on-target potency and embracing a holistic, data-driven approach to inhibitor profiling. By integrating biochemical and cellular assays early and systematically, researchers can make more informed decisions, de-risk their development programs, and ultimately deliver safer and more effective medicines to patients.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic of a Generic MAPK Pathway. Retrieved March 17, 2026, from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Lipid Kinase Assay Technical Manual. Retrieved March 17, 2026, from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved March 17, 2026, from [Link]

  • I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved March 17, 2026, from [Link]

  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved March 17, 2026, from [Link]

  • American Association for Cancer Research. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 10). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Retrieved March 17, 2026, from [Link]

  • PubMed. (2023, June 26). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2026, February 24). A quantitative analysis of kinase inhibitor selectivity. Retrieved March 17, 2026, from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved March 17, 2026, from [Link]

  • SpringerLink. (2025, January 30). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and.... Retrieved March 17, 2026, from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In.... Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, February 28). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved March 17, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when integrating novel spirocyclic scaffolds into your drug development workflows. 5-Oxa-2-azaspiro[3....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when integrating novel spirocyclic scaffolds into your drug development workflows. 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is highly valued for its conformational rigidity in medicinal chemistry; however, its physicochemical properties demand precise lifecycle management.

The following operational guide provides the mechanistic rationale and step-by-step protocols required to handle, decontaminate, and dispose of this compound safely, ensuring full compliance with environmental regulations.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative hazard profile of the material. The spirocyclic oxa-aza system, combined with the hydrochloride salt, dictates its reactivity and toxicity.

PropertyValue
Chemical Name 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
CAS Number 2248274-75-9
EC Number 182-363-6
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)

Mechanistic Toxicology & Environmental Fate

Understanding the causality behind the hazard codes is essential for designing an effective disposal strategy:

  • Irritation & Toxicity (H315, H319, H336): The compound's amphiphilic nature allows it to disrupt lipid bilayers in dermal and ocular tissues, leading to acute irritation[1]. Furthermore, the H336 classification (Specific Target Organ Toxicity - Single Exposure) indicates that inhalation of its volatilized dust acts as a central nervous system and respiratory tract depressant/irritant[1].

  • Environmental Fate: As a hydrochloride salt, dissolution in aqueous media releases hydronium and chloride ions, significantly lowering the pH. If discharged untreated into municipal wastewater, this localized acidification can disrupt the biological processing of water treatment plants and mobilize heavy metals in plumbing infrastructure[2]. Additionally, the robust spirocyclic core resists rapid biodegradation, classifying it as a regulated organic pollutant.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent the aerosolization of STOT SE 3 particulates.

Step-by-Step Decontamination Protocol:

  • Isolation: Immediately isolate the area and ensure the laboratory fume hood sashes are lowered to maximize directional airflow.

  • Containment (No Sweeping): Never use dry sweeping or compressed air, as this will aerosolize the toxic particulate. Instead, cover the solid spill with a damp, chemically inert absorbent pad.

  • Neutralization: If the spill involves an aqueous solution of the compound, apply a mild neutralizing agent (e.g., solid Sodium Bicarbonate, NaHCO3​ ) over the liquid until effervescence ceases.

  • Collection: Use non-sparking, disposable spatulas to transfer the absorbed material into a wide-mouthed High-Density Polyethylene (HDPE) container.

  • Validation: Swab the decontaminated benchtop with a damp pH test strip. The system is self-validating: a pH reading of 6.5–7.5 confirms that no residual acidic hydrochloride remains on the surface.

Phase-Dependent Disposal Procedures

Proper disposal is dictated by the physical state and solvent matrix of the waste. Below are the specific methodologies for processing 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride waste streams.

Protocol A: Solid Waste Disposal

Solid hydrochloride salts can react exothermically if inadvertently mixed with strong bases or oxidizing agents in a general waste bin[3].

  • Collect all solid residues, contaminated weighing paper, and disposable PPE in a dedicated, sealable HDPE container.

  • Strictly segregate this container from alkali metals, cyanides, and strong oxidizers.

  • Label the container explicitly: "Hazardous Waste - Toxic/Irritant Solid (Contains 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl)".

  • Transfer to the institutional hazardous waste accumulation area. Regulations mandate collection within 90 days of the accumulation start date[4].

Protocol B: Aqueous Waste Neutralization

Aqueous solutions of organic hydrochlorides are inherently acidic. EPA and RCRA guidelines strictly prohibit the drain disposal of untreated chemical waste, particularly those that alter the pH outside the permissible 5.0–12.5 range[2].

  • Transfer the aqueous waste to a secondary containment vessel within a functioning fume hood.

  • Measure the initial pH using a calibrated pH meter.

  • Neutralization Step: Slowly titrate the solution with 1M NaOH or saturated NaHCO3​ while stirring continuously to prevent localized heat buildup.

  • Validation: Confirm the final pH has stabilized between 6.0 and 8.0.

  • Transfer the neutralized solution to a carboy labeled "Aqueous Hazardous Waste". Do not drain-dispose , as the organic spirocycle must be destroyed via licensed incineration.

Protocol C: Organic Solvent Waste

When this compound is dissolved in organic solvents (e.g., Methanol, Acetonitrile, or Dichloromethane), the presence of the chloride ion dictates the entire waste stream's fate.

  • Direct all organic solutions containing this compound into a container explicitly labeled "Halogenated Organic Waste"[3].

  • Causality Check: Never mix this stream with non-halogenated waste, even if the primary solvent is non-halogenated (like Ethanol). Incinerating chloride-containing waste at non-halogenated facility temperatures can generate highly toxic environmental dioxins.

  • Ensure the carboy is filled to no more than 75% capacity to safely accommodate vapor expansion[3].

Protocol D: Empty Container Management

Vials that contained the neat powder are considered acutely contaminated.

  • Triple-rinse the empty container with a compatible solvent (e.g., Methanol).

  • Direct the rinsate into the Halogenated Organic Waste stream.

  • Once triple-rinsed, deface the original manufacturer label. The glass vial can now be safely disposed of as standard laboratory glass waste, validating the complete removal of the chemical hazard[4].

Disposal Logic Visualization

DisposalWorkflow Start Waste Generation: 5-Oxa-2-azaspiro[3.4]oct-7-ene HCl State Physical State of Waste? Start->State Solid Solid Powder/Residue State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidCollect Collect in sealed HDPE/Glass Avoid strong bases/oxidizers Solid->SolidCollect SolventType Solvent Type? Liquid->SolventType Incineration Licensed Hazardous Waste Incineration (EPA/RCRA Compliant) SolidCollect->Incineration Aqueous Aqueous Solution (Acidic pH) SolventType->Aqueous Water-based Organic Organic Solution (e.g., DCM, MeOH) SolventType->Organic Organic-based Neutralize Neutralize to pH 6-8 using dilute NaHCO3 Aqueous->Neutralize OrgCollect Collect in Halogenated Organic Waste Container Organic->OrgCollect AqCollect Collect in Aqueous Waste Container Neutralize->AqCollect OrgCollect->Incineration AqCollect->Incineration

Logical workflow for the phase-dependent disposal of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride.

References

  • NextSDS. "5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Northwestern Research Safety. Available at:[Link]

  • UC San Diego. "How to Store and Dispose of Extremely Hazardous Chemical Waste." Blink UCSD Safety Guidelines. Available at:[Link]

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